Cas no 634191-07-4 (Benzamide, N-[(1R,2R)-2-(formylamino)cyclohexyl]-, rel- (9CI))

Benzamide, N-[(1R,2R)-2-(formylamino)cyclohexyl]-, rel- (9CI) structure
634191-07-4 structure
Product name:Benzamide, N-[(1R,2R)-2-(formylamino)cyclohexyl]-, rel- (9CI)
CAS No:634191-07-4
MF:C14H18N2O2
MW:246.304923534393
CID:960149
PubChem ID:76852560

Benzamide, N-[(1R,2R)-2-(formylamino)cyclohexyl]-, rel- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[(1R,2R)-2-(formylamino)cyclohexyl]-, rel- (9CI)
    • benzamide,n-[(1r,2r)-2-(formylamino)cyclohexyl]-
    • 634191-07-4
    • Inchi: InChI=1S/C14H18N2O2/c17-10-15-12-8-4-5-9-13(12)16-14(18)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2,(H,15,17)(H,16,18)/t12-,13-/m1/s1
    • InChI Key: GEADEULQGVHGAR-CHWSQXEVSA-N
    • SMILES: C1CCC(C(C1)NC=O)NC(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
  • XLogP3: 1.9

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